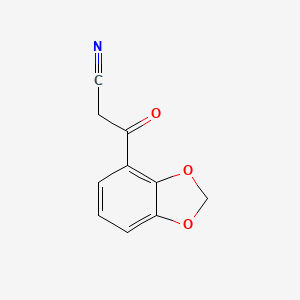![molecular formula C15H16BrN B13700674 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine is an organic compound with the molecular formula C14H16BrN It is a derivative of pyridine, substituted with a bromine atom and a tert-butyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine typically involves the following steps:
Bromination: The starting material, 3-tert-butylphenylpyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
科学的研究の応用
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Materials Science: It is used in the preparation of materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.
作用機序
The mechanism of action of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of the target and the specific biological context.
類似化合物との比較
Similar Compounds
2-Bromo-5-tert-butylpyridine: Similar structure but lacks the phenyl group.
4-Bromo-2,6-di-tert-butylphenol: Contains a bromine atom and tert-butyl groups but has a phenol instead of a pyridine ring.
tert-Butyl bromoacetate: Contains a bromine atom and a tert-butyl group but has an ester functional group.
Uniqueness
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine is unique due to the presence of both a bromine atom and a tert-butyl group on the phenyl ring, along with the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C15H16BrN |
|---|---|
分子量 |
290.20 g/mol |
IUPAC名 |
2-(3-bromo-5-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)12-8-11(9-13(16)10-12)14-6-4-5-7-17-14/h4-10H,1-3H3 |
InChIキー |
VSKQCYIIFBSCAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


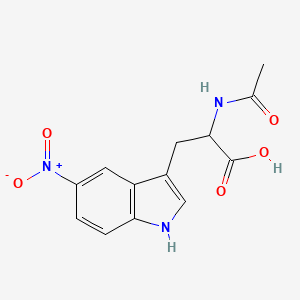
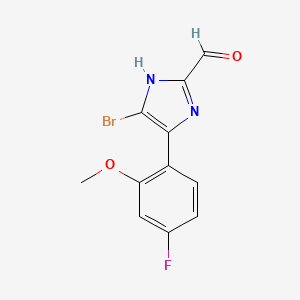
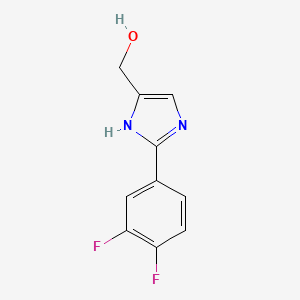
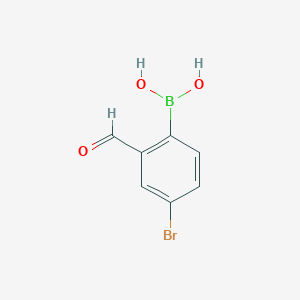
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)
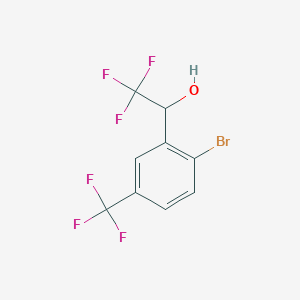
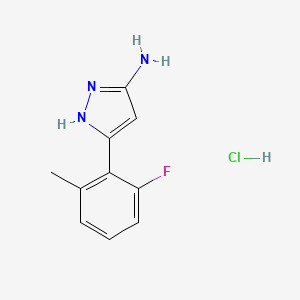
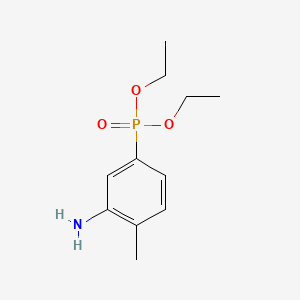
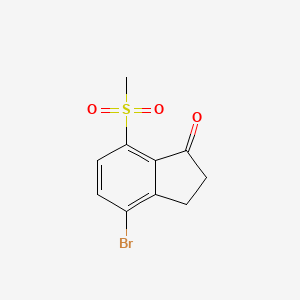
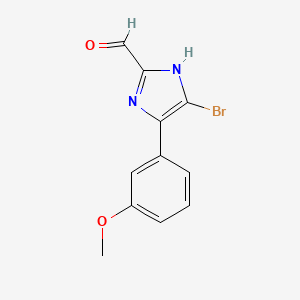

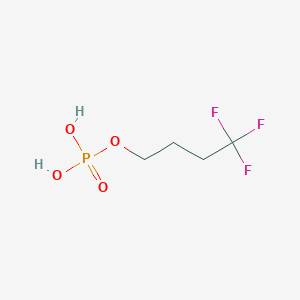
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
